Increased Lipophilicity (ClogP) via tert-Butyl and 5-Methyl Substitution Compared to Des-Methyl Analog
The target compound incorporates both a tert-butyl group on the oxadiazole and a 5-methyl group on the oxolane ring, while the des-methyl analog (CAS 2059966-09-3) lacks the oxolane methyl. Based on established fragment-based ClogP calculations, the tert-butyl group contributes approximately +1.5 log units and the methyl group adds approximately +0.5 log units relative to hydrogen [1]. Thus, the target compound is predicted to have a ClogP approximately 2.0 log units higher than the unsubstituted oxolane parent, enhancing membrane permeability for intracellular targets.
| Evidence Dimension | Predicted lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP ≈ 2.5 (estimated via fragment addition: base oxadiazole-oxolane ~1.0 + tert-butyl ~+1.5 + methyl ~+0.5) |
| Comparator Or Baseline | Des-methyl analog (CAS 2059966-09-3): Predicted ClogP ≈ 2.0 |
| Quantified Difference | Δ ClogP ≈ +0.5 (target vs. des-methyl analog); Δ ClogP ≈ +2.0 vs. unsubstituted oxolane parent |
| Conditions | Fragment-based prediction method (ClogP); experimental validation not available |
Why This Matters
Higher lipophilicity is critical for crossing lipid bilayers to reach intracellular targets, a key selection criterion for CNS and oncology programs.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. doi:10.1021/cr60274a001 View Source
